

T-3764518: A Novel SCD1 Inhibitor Demonstrates Preclinical Efficacy in Cancer Models

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Compound of Interest

Compound Name: T-3764518

Cat. No.: B15574587

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A new frontier in oncology research, the novel, orally available small molecule **T-3764518**, a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), has shown significant anti-tumor activity in preclinical studies, offering a promising new therapeutic avenue for various cancers. Research demonstrates that by targeting the lipogenic pathway crucial for cancer cell proliferation, **T-3764518** induces endoplasmic reticulum stress and apoptosis, effectively hindering tumor growth.

T-3764518 distinguishes itself by its specific mechanism of action, inhibiting the conversion of stearoyl-CoA to oleoyl-CoA, a critical step in the synthesis of monounsaturated fatty acids.[1] This disruption in lipid metabolism leads to an accumulation of saturated fatty acids within the cell membrane, triggering a cascade of cellular stress responses that culminate in programmed cell death, or apoptosis.[1] This targeted approach has demonstrated efficacy in preclinical models of colorectal cancer and mesothelioma.[1]

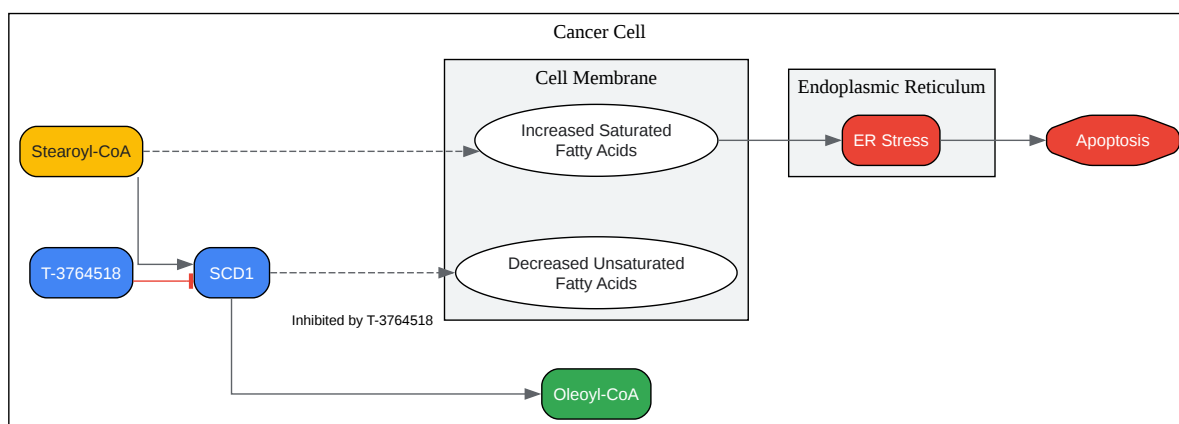
Efficacy in Preclinical Models

In vitro and in vivo studies have highlighted the anti-cancer potential of **T-3764518**. The compound exhibits a potent inhibitory effect on SCD1 with an IC50 of 4.7 nM.[2][3] In vivo, oral administration of **T-3764518** has been shown to significantly suppress tumor growth in mouse xenograft models.

Cancer Type	Model	Treatment	Efficacy
Colorectal Cancer	HCT-116 Xenograft	T-3764518 (0.3 mg/kg, bid)	Significant pharmacodynamic marker reduction
Renal Cell Carcinoma	786-O Xenograft	T-3764518 (1 mg/kg, bid)	Significant tumor growth suppression
Mesothelioma	MSTO-211H Xenograft	Not specified	Slowed tumor growth

Mechanism of Action: A Visual Pathway

The primary mechanism of **T-3764518** involves the inhibition of SCD1, a key enzyme in fatty acid metabolism. This inhibition alters the balance of saturated and unsaturated fatty acids in cellular membranes, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis.



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Caption: Mechanism of action of **T-3764518**.

Experimental Protocols

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

A key experiment demonstrating the in vivo efficacy of **T-3764518** involves the use of mouse xenograft models. The following provides a generalized protocol based on the published research.^[4]

1. Cell Implantation:

- Human cancer cells (e.g., HCT-116, 786-O) are cultured under standard conditions.
- A specific number of cells (e.g., 5×10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel).
- The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

2. Tumor Growth and Randomization:

- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
- Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups.

3. Drug Administration:

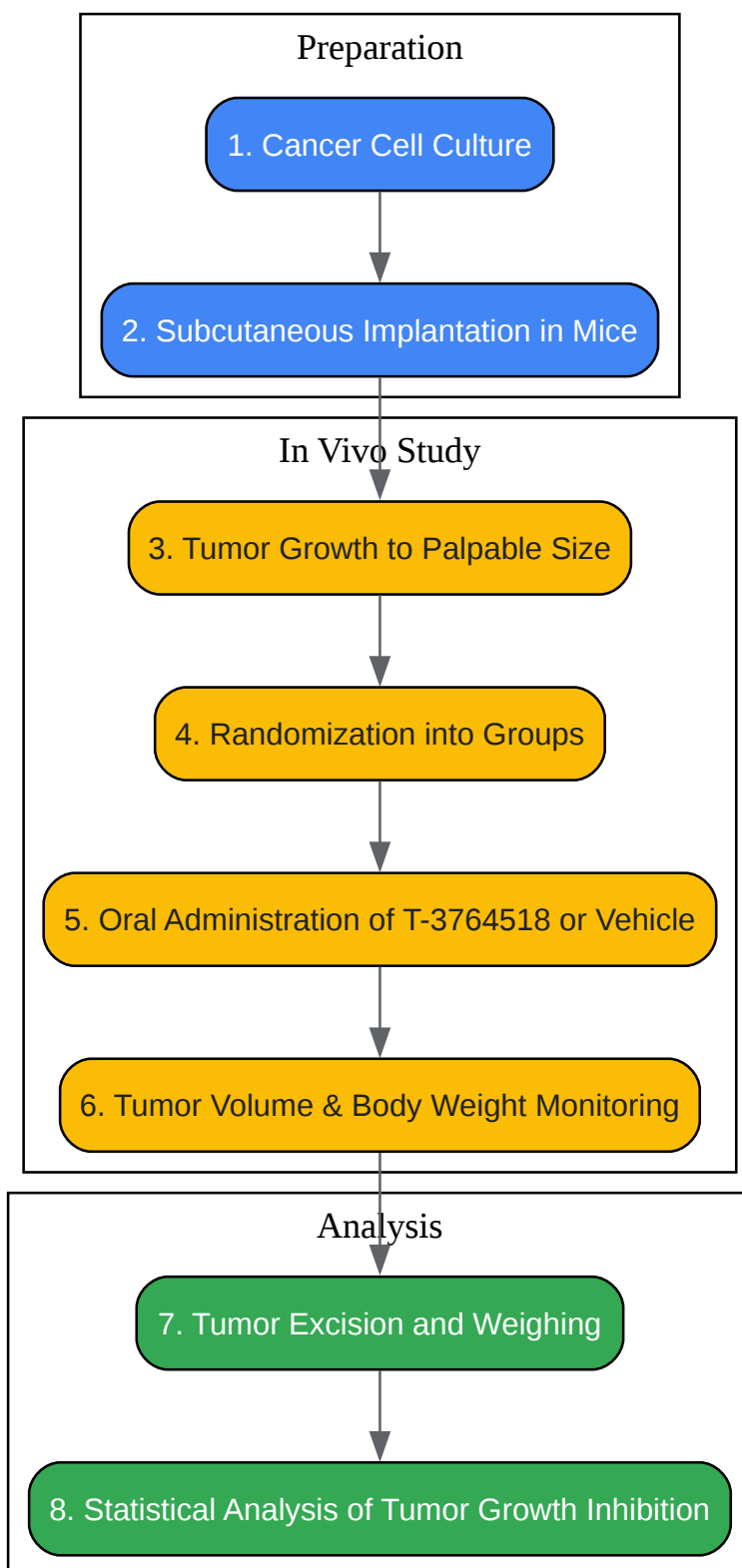
- **T-3764518** is formulated for oral administration (e.g., in a solution of 0.5% methylcellulose).
- The compound is administered orally (e.g., by gavage) at specified doses (e.g., 0.3 mg/kg, 1 mg/kg) and schedules (e.g., twice daily, bid).
- The vehicle control group receives the formulation without the active compound.

4. Efficacy Evaluation:

- Tumor volumes and body weights are measured throughout the study period.
- At the end of the study, tumors are excised and weighed.
- Pharmacodynamic markers can be assessed in tumor tissues to confirm target engagement.

5. Statistical Analysis:

- Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
- Statistical significance is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).



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Caption: Experimental workflow for in vivo xenograft studies.

Comparison with Other SCD1 Inhibitors

While direct head-to-head comparative studies are limited, **T-3764518**'s potent IC50 and demonstrated in vivo efficacy position it as a significant compound in the landscape of SCD1 inhibitors. Other notable SCD1 inhibitors include A939572 and CVT-11127.[5] Like **T-3764518**, these compounds have been shown to induce ER stress and have anti-proliferative effects in cancer cells.[5] However, the excellent pharmacokinetic profile of **T-3764518** suggests a potential for favorable clinical translation.[4] Further research, including direct comparative trials, is necessary to fully elucidate the relative efficacy of these compounds.

Future Directions

The promising preclinical data for **T-3764518** warrant further investigation. Clinical trials are the necessary next step to evaluate the safety and efficacy of this novel SCD1 inhibitor in cancer patients. As of now, information on ongoing or completed clinical trials for **T-3764518** is not publicly available on major clinical trial registries. The continued exploration of SCD1 inhibition as a therapeutic strategy holds the potential to offer new hope for patients with difficult-to-treat cancers.

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